molecular formula C10H5F3N2 B1388414 6-(trifluoromethyl)-1H-indole-5-carbonitrile CAS No. 1186404-61-4

6-(trifluoromethyl)-1H-indole-5-carbonitrile

Cat. No.: B1388414
CAS No.: 1186404-61-4
M. Wt: 210.15 g/mol
InChI Key: YMIVDGGJBSXDRI-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-indole-5-carbonitrile is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at position 6 and a cyano (-CN) group at position 5 of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure (benzene fused to a pyrrole ring), widely studied for their biological and pharmacological relevance. The introduction of electron-withdrawing groups like -CF₃ and -CN enhances the compound’s metabolic stability and influences its electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2/c11-10(12,13)8-4-9-6(1-2-15-9)3-7(8)5-14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIVDGGJBSXDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Critical Analysis of Challenges

  • Regioselectivity : Controlling the position of the trifluoromethyl and cyano groups requires careful precursor design (e.g., substituent-directed cyclization).
  • Functional Group Compatibility : The electron-withdrawing nature of CF₃ and CN may necessitate mild reaction conditions to avoid decomposition.
  • Yield Optimization : Multi-step sequences (e.g., halogenation/cyanation) risk cumulative yield loss; telescoped procedures are preferable.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents like CF₃I and CF₃SO₂Cl, as well as oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated indole derivatives .

Scientific Research Applications

6-(trifluoromethyl)-1H-indole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, potentially affecting various biological processes .

Comparison with Similar Compounds

Substituent Type and Positional Isomerism

Compound Name Substituent (Position) Core Structure Molecular Formula Molecular Weight Key Properties/Applications
This compound -CF₃ (6), -CN (5) Indole C₁₀H₅F₃N₂ 210.16 High metabolic stability; potential SARM (Selective Androgen Receptor Modulator) activity
6-Fluoro-1H-indole-5-carbonitrile -F (6), -CN (5) Indole C₉H₅FN₂ 160.15 Smaller substituent; reduced lipophilicity compared to -CF₃; explored in kinase inhibitors
6-Methyl-1H-indole-5-carbonitrile -CH₃ (6), -CN (5) Indole C₁₀H₈N₂ 156.18 Electron-donating -CH₃ may lower reactivity; intermediate in anticancer agents
5-(Trifluoromethyl)-1H-indole-7-carbonitrile -CF₃ (5), -CN (7) Indole C₁₀H₅F₃N₂ 210.16 Positional isomer; altered dipole moment and binding interactions
6-Chloro-1H-indole-5-carbonitrile derivatives -Cl (6), -CN (5) Indole C₉H₅ClN₂ 176.61 Moderate electron withdrawal; used in kinase inhibitors (e.g., VEGFR-2)
4-(Trifluoromethyl)-1H-indole-5-carbonitrile (GSK2881078) -CF₃ (4), -CN (5) Indole C₁₀H₅F₃N₂ 210.16 Clinical SARM; anabolic effects in cachexia trials
6-(Trifluoromethyl)-1H-indazol-5-amine -CF₃ (6), -NH₂ (5) Indazole C₈H₆F₃N₃ 201.15 Indazole core increases hydrogen-bonding potential; explored in CNS disorders

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs. Fluoro (-F)/Chloro (-Cl):

    • -CF₃ is strongly electron-withdrawing and lipophilic, enhancing metabolic stability and membrane permeability compared to smaller halogens like -F or -Cl .
    • -F introduces moderate electronegativity with minimal steric bulk, often improving bioavailability .
  • Positional Isomerism:

    • Moving -CF₃ from position 6 to 4 (as in GSK2881078) or 5 (as in 5-(trifluoromethyl)-1H-indole-7-carbonitrile) alters electronic distribution and steric interactions. For example, GSK2881078’s -CF₃ at position 4 enhances androgen receptor binding affinity .

Core Structure Variations

  • Indole vs. Indazole:
    • Indazoles (e.g., 6-(trifluoromethyl)-1H-indazol-5-amine) feature two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to indoles. This can improve target selectivity in enzyme inhibition .

Biological Activity

6-(Trifluoromethyl)-1H-indole-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the indole scaffold with a trifluoromethyl group and a carbonitrile substituent. This configuration contributes to its unique pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . For instance, it has been studied as a selective androgen receptor modulator (SARM), showing promise in the treatment of various cancers, including breast cancer and prostate cancer. The compound's ability to selectively modulate androgen receptors is critical for its anticancer effects, potentially reducing side effects associated with non-selective therapies .

Table 1: Anticancer Activity of this compound

Cancer TypeIC50 Value (µM)Mechanism of Action
Breast Cancer0.66Selective androgen receptor modulation
Prostate Cancer0.89Inhibition of cancer cell proliferation

Antiangiogenic Effects

The compound has also demonstrated antiangiogenic properties by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2). This inhibition is crucial for preventing tumor growth by limiting the blood supply to tumors. In vitro studies have shown that it can inhibit VEGFR-2 with an IC50 value of approximately 0.56 µM, indicating its potential as an anti-cancer agent through angiogenesis inhibition .

Table 2: Antiangiogenic Activity of this compound

Target ProteinIC50 Value (µM)Biological Implication
VEGFR-20.56Inhibition of angiogenesis

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation: The trifluoromethyl group enhances the binding affinity to androgen receptors, leading to selective modulation.
  • Enzyme Inhibition: It inhibits key enzymes involved in cancer cell proliferation and angiogenesis, such as VEGFR-2.
  • Cytotoxicity: Studies have shown that it has low cytotoxicity against normal cells while being effective against various cancer cell lines.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells: A study demonstrated that this compound significantly reduced the proliferation of MCF-7 breast cancer cells with an IC50 value of 0.66 µM, showcasing its potential as a therapeutic agent .
  • Prostate Cancer Model: In another study, the compound was tested on LNCaP prostate cancer cells, yielding promising results with an IC50 value indicating effective inhibition of cell growth.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing 6-(trifluoromethyl)-1H-indole-5-carbonitrile?

  • Methodological Answer : Two primary approaches are documented:

  • Radical Trifluoromethylation : Acylation or trifluoromethylation of indole precursors using radical initiators, as demonstrated by 19F-NMR analysis of structurally related compounds (e.g., 3-Pivaloyl-2-(trifluoromethyl)-1H-indole-5-carbonitrile) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., synthesis of pyrimidine derivatives in patent examples) .
    • Characterization : LCMS ([M+H]+ peaks) and HPLC (retention times under SMD-TFA05 conditions) are critical for confirming purity and structural integrity .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Key Techniques :

TechniqueTypical DataExample from Evidence
LCMS m/z = 727–785 [M+H]+m/z 757 [M+H]+ in Example 403
HPLC Retention time: 1.25–1.32 min (SMD-TFA05)1.27 min for related compounds
19F-NMR δ -60 to -70 ppm (CF3 group)δ values for 3-Pivaloyl derivatives
  • Additional Methods : FT-IR for cyano (C≡N) and indole NH stretches, and X-ray crystallography if single crystals are obtainable (not directly cited in evidence but inferred from SHELX refinements in crystallography workflows ).

Advanced Research Questions

Q. How can contradictory 19F-NMR or LCMS data be resolved for trifluoromethyl-substituted indoles?

  • Root Causes :

  • Solvent/Temperature Effects : CDCl3 vs. DMSO-d6 can shift 19F-NMR peaks .
  • Isomeric Impurities : Regiochemical byproducts (e.g., 4- vs. 6-substituted isomers) may alter retention times or mass fragments .
    • Resolution Strategies :
  • Use decoupling experiments in NMR to isolate CF3 signals.
  • Compare LCMS fragmentation patterns with synthetic intermediates (e.g., tert-butyl precursors in multi-step syntheses ).

Q. How can reaction yields be optimized for introducing the trifluoromethyl group into the indole scaffold?

  • Critical Parameters :

  • Catalyst Selection : Palladium catalysts for cross-coupling (e.g., Pd(PPh3)4 in Suzuki reactions ).
  • Azeotropic Drying : Removal of water via toluene azeotrope improves trifluoromethylation efficiency .
  • Temperature Control : Radical reactions often require strict thermal control (e.g., 80°C for 1.5 hours in DMF ).
    • Yield Benchmarks : Patent examples report 31–100% yields depending on step complexity .

Q. What strategies mitigate competing side reactions during cyano group introduction at the indole 5-position?

  • Preventive Measures :

  • Protecting Groups : Use of tert-butyl carbamates or sulfonyl groups to shield reactive NH sites .
  • Stepwise Functionalization : Prioritize trifluoromethylation before cyano group installation to avoid electronic deactivation .

Methodological Considerations

  • Purification : Reverse-phase HPLC (e.g., YMC-Actus Triart C18 column with MeCN/water + 0.1% formic acid) is essential for isolating polar intermediates .
  • Scale-Up Challenges : Batch-to-batch variability in radical reactions necessitates rigorous LCMS monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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